

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Iodopyrimidin-2-ol

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Compound of Interest

Compound Name: **5-Iodopyrimidin-2-ol**

Cat. No.: **B183912**

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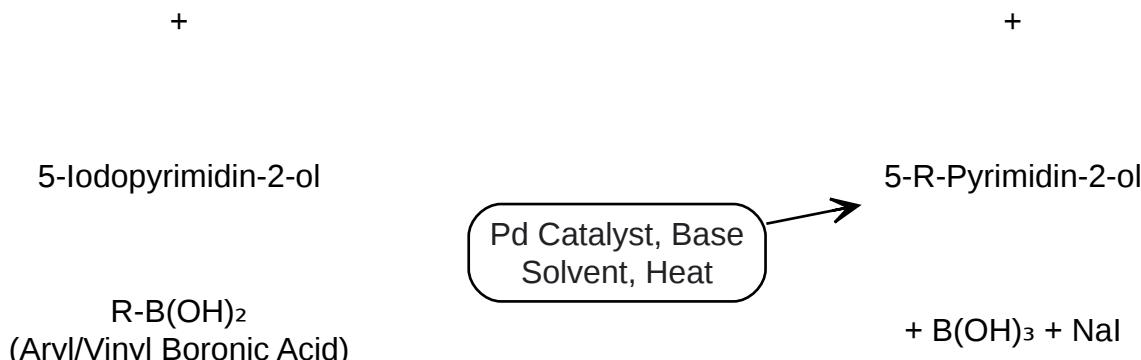
Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. This application note provides a detailed protocol for the coupling of **5-iodopyrimidin-2-ol** with various boronic acids.

Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. The protocol herein describes a robust method for synthesizing 5-aryl-, 5-heteroaryl-, or 5-vinyl-pyrimidin-2-ol scaffolds, which are valuable intermediates for pharmaceutical research.

Reaction Principle

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound. In this specific application, **5-iodopyrimidin-2-ol** serves as the organohalide partner. The reaction is typically facilitated by a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), and a base in a suitable solvent system. The 2-ol substituent on the pyrimidine ring can exist in tautomeric equilibrium with its 2-pyridone form, which can influence its reactivity and solubility.



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Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Data Summary

The following table summarizes typical reaction conditions and yields obtained for the Suzuki coupling of **5-iodopyrimidin-2-ol** with representative boronic acids. These conditions serve as a starting point for optimization.

Entry	Boronic Acid (R-B(OH) ₂) Partner	Palladium Catalyst	Base	Solvent System	Temp (°C)	Time (h)	Yield (%)
1	Phenylboronic acid	Pd(PPh ₃) ₄	Na ₂ CO ₃	Dioxane/H ₂ O (4:1)	100	12	85-95
2	4-Methoxyphenylboronic acid	Pd(dppf)Cl ₂	K ₂ CO ₃	Toluene/EtOH/H ₂ O (2:1:1)	90	16	80-90
3	3-Thiophenboronic acid	Pd(PPh ₃) ₄	Cs ₂ CO ₃	1,2-Dimethoxyethane/H ₂ O (3:1)	85	12	75-85
4	Vinylboronic pinacol ester	Pd(dppf)Cl ₂	K ₃ PO ₄	Tetrahydrofuran (THF)	70	24	60-75

Detailed Experimental Protocol

This protocol provides a general procedure that can be adapted for various boronic acid partners.

Materials and Reagents:

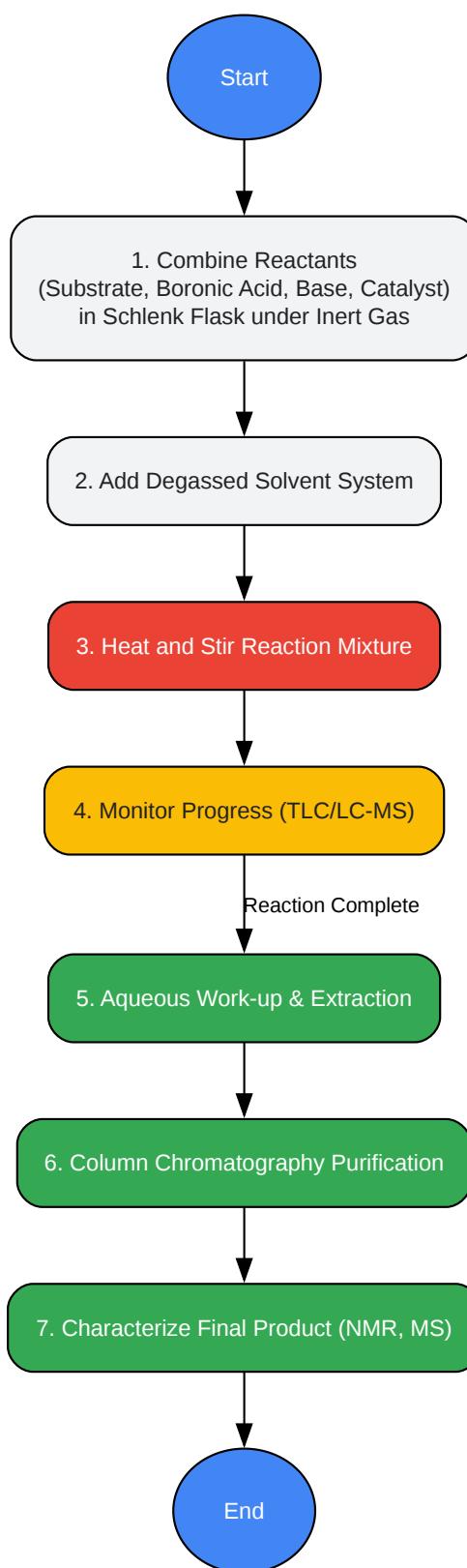
- **5-Iodopyrimidin-2-ol**
- Aryl or vinyl boronic acid/ester (1.2 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
- Base (e.g., Na₂CO₃, 2.0 equivalents)
- Anhydrous solvent (e.g., Dioxane)

- Degassed water
- Schlenk flask or microwave vial
- Magnetic stirrer and heating mantle/block
- Inert gas (Argon or Nitrogen) supply
- Standard glassware for work-up and purification
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To a Schlenk flask, add **5-iodopyrimidin-2-ol** (1.0 eq.), the boronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (0.05 eq.) under an inert atmosphere of argon or nitrogen.
- Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) to the flask via syringe. The typical concentration is 0.1 M with respect to the limiting reactant.
- Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
- Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with ethyl acetate and water.
 - Separate the organic layer. Wash it sequentially with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

- Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
- Characterization: Confirm the structure and purity of the final compound using techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.



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Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.

Safety Precautions

- Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
- Organic solvents are flammable and should be handled with care, away from ignition sources.
- Reactions under pressure or at high temperatures should be conducted behind a blast shield.
- Always consult the Safety Data Sheet (SDS) for each reagent before use.
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